2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine
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Overview
Description
2-{Bicyclo[221]heptan-2-yl}-2-methoxyethan-1-amine is a compound characterized by a bicyclic structure with a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methoxyethanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine is unique due to its specific combination of a bicyclic structure with a methoxyethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H19NO/c1-12-10(6-11)9-5-7-2-3-8(9)4-7/h7-10H,2-6,11H2,1H3 |
InChI Key |
DLEREDKAPHFINO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1CC2CCC1C2 |
Origin of Product |
United States |
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